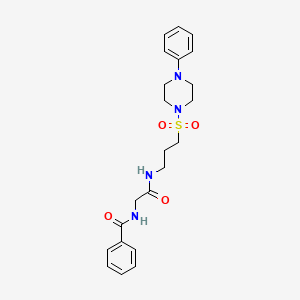

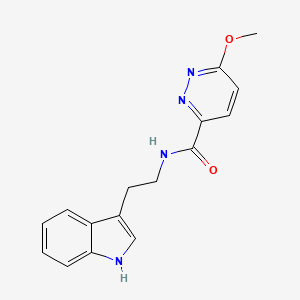

3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" is a derivative of tetrahydroquinoline, which is a structural motif found in various pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related tetrahydroquinoline derivatives and their synthesis, which can provide insights into the description of the compound .

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives is well-documented in the literature. For instance, the first paper describes the synthesis of N-benzyl-3-anilinopropanamides and their cyclization to 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines. The process involves an uncatalyzed amine exchange reaction followed by cyclization, which is facilitated by protecting the aniline nitrogen through acetylation . This method could potentially be adapted for the synthesis of "this compound" by modifying the substituents and protecting groups accordingly.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-membered saturated ring fused to a benzene ring. The substitution pattern on the tetrahydroquinoline core and the benzene ring can significantly influence the compound's biological activity and physicochemical properties. The presence of diethoxy groups in the compound of interest suggests increased lipophilicity, which could affect its ability to cross biological membranes .

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the functional groups present. The second paper discusses the synthesis of indenopyrazoles, which, although structurally different, also involves the manipulation of aromatic systems and could provide insights into the types of chemical reactions that "this compound" might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like "this compound" can be inferred from related compounds. For example, the third paper discusses a compound with methoxy groups and a tetrahydroisoquinoline moiety, which shows high uptake in a breast cancer cell line . This suggests that the compound of interest may also exhibit favorable interaction with biological targets, and its physical properties such as solubility and stability would be crucial for its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Applications

Synthetic Pathways : Research on rhodium(III)-catalyzed intramolecular annulations involving amide-directed C–H activations demonstrates the synthetic versatility of benzamide derivatives in producing complex isoquinoline structures. Such chemical transformations are crucial for the synthesis of pharmaceuticals and biologically active molecules (Quiñones et al., 2013).

Ligand Binding Studies : Methoxylated tetrahydroisoquinolinium derivatives have been synthesized and evaluated for their binding affinity to apamin-sensitive binding sites, highlighting the role of such compounds in studying ion channel interactions and potentially targeting neurological pathways (Graulich et al., 2006).

Catalysis and Organic Synthesis : The use of benzamides and alkynes in oxidative ortho C-H activation, facilitated by catalysts like rhodium and silver, underscores the importance of such compounds in constructing polycyclic amides and isoquinolones, which are core structures in many bioactive compounds (Song et al., 2010).

Histone Deacetylase Inhibition : Certain tetrahydroquinoline derivatives act as potent histone deacetylase (HDAC) inhibitors, demonstrating the potential therapeutic applications of structurally similar compounds in cancer treatment by influencing gene expression through epigenetic mechanisms (Liu et al., 2015).

Sigma-2 Receptor Probes : The development and evaluation of sigma-2 receptor probes based on dihydroisoquinoline and benzamide derivatives reveal their utility in understanding receptor function and developing diagnostic tools for neurodegenerative diseases (Xu et al., 2005).

Propiedades

IUPAC Name |

3,4-diethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O4/c1-5-29-21-12-9-18(15-22(21)30-6-2)23(27)25-19-10-11-20-17(14-19)8-7-13-26(20)24(28)16(3)4/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQENJPVEKAICPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2552690.png)

![4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B2552696.png)

![methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}piperazino)benzenecarboxylate](/img/structure/B2552699.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2552701.png)

![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2552706.png)

![4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2552707.png)

![3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2552708.png)